2-Bromo-1-o-tolyl-propan-1-one

Descripción

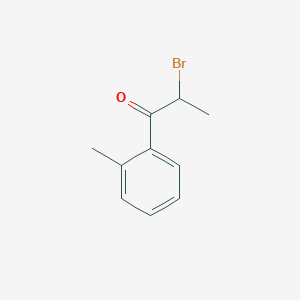

Structurally, it features a bromine atom at the second carbon of the propanone chain and a 2-methylphenyl (ortho-tolyl) group attached to the carbonyl carbon. This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where brominated ketones are used to introduce reactive sites for further functionalization.

Propiedades

IUPAC Name |

2-bromo-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHLZPWQZMVBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283508 | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451-84-9 | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Bromination typically occurs via radical or electrophilic pathways. For α-bromination of ketones, the Hell–Volhard–Zelinskii (HVZ) reaction is often employed, utilizing bromine () or -bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction proceeds through the formation of an α-bromo enol intermediate, followed by tautomerization to yield the brominated ketone.

Key Parameters:

Challenges and Solutions

-

Regioselectivity: The o-tolyl group’s steric bulk directs bromination to the less hindered α-carbon. Computational studies using density functional theory (DFT) could predict transition-state energies to validate this selectivity.

-

Purification: Recrystallization from hexane or ethanol removes unreacted starting material and di-brominated impurities.

Friedel–Crafts Acylation Followed by Bromination

An alternative two-step approach involves:

-

Friedel–Crafts acylation of o-xylene with propionyl chloride to form 1-o-tolylpropan-1-one.

-

Bromination of the resultant ketone at the α-position.

Step 1: Friedel–Crafts Acylation

Reagents:

-

(Lewis acid catalyst)

-

Propionyl chloride ()

-

o-Xylene ()

Conditions:

-

Anhydrous conditions to prevent catalyst deactivation.

Step 2: α-Bromination

As described in Section 1, bromination with or NBS completes the synthesis.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for efficiency and safety:

Continuous Flow Reactors

Catalyst Recycling

Analytical Validation of Synthetic Success

Post-synthesis characterization ensures product integrity:

Spectroscopic Methods

Chromatographic Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| HVZ Bromination | 75–85 | 95–98 | Moderate |

| Friedel–Crafts + Bromine | 70–80 | 90–95 | High |

Trade-offs:

-

HVZ offers higher purity but requires stringent temperature control.

-

Friedel–Crafts is scalable but involves corrosive reagents.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-o-tolyl-propan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is 2-hydroxy-1-o-tolyl-propan-1-one.

Oxidation: Products include 2-bromo-1-o-tolyl-propanoic acid and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-1-o-tolyl-propan-1-one is primarily used as an intermediate in the synthesis of complex organic molecules. It facilitates the formation of various pharmaceuticals and agrochemicals due to its electrophilic properties, which enhance nucleophilic substitution reactions.

Table 1: Comparison of Similar Compounds

| Compound Name | Description |

|---|---|

| 2-Bromo-1-p-tolyl-propan-1-one | A brominated derivative where the tolyl group is para-substituted. |

| 2-Bromo-1-m-tolyl-propan-1-one | A variant with the tolyl group in the meta position. |

| 2-Chloro-1-o-tolyl-propan-1-one | Similar structure but with chlorine instead of bromine. |

Medicinal Chemistry

This compound is integral in developing new drugs and therapeutic agents. Its reactivity allows for modifications that can lead to compounds with specific biological activities, including potential treatments for various diseases.

Case Study: Drug Development

In a study focused on synthesizing bupropion analogues for treating cocaine addiction, researchers utilized this compound as a precursor to enhance pharmacological properties and improve efficacy against addiction-related disorders .

Material Science

This compound is also employed as a precursor for synthesizing polymers and advanced materials. Its unique reactivity profile makes it suitable for creating materials with specific electronic properties.

Application Example :

The compound has been utilized in developing π-extended electron-rich systems, which are pivotal in designing organic electronic devices .

Biological Research

In biological studies, this compound has been investigated for its role in enzyme inhibition and other biological activities. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.

Mechanism of Action :

The mechanism involves nucleophilic substitution where the bromine atom can be replaced by nucleophiles, leading to new carbon-nucleophile bonds or undergoing reduction and oxidation reactions .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-o-tolyl-propan-1-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized derivatives, involving the transfer of oxygen atoms.

Comparación Con Compuestos Similares

Positional Isomers: Ortho vs. Para Substitution

The para isomer , 2-bromo-1-(p-tolyl)propan-1-one (CAS 1451-82-7, molecular weight 227.098 g/mol ), shares the same molecular formula but differs in the methyl group’s position on the phenyl ring. Key distinctions include:

- Reactivity : The para isomer’s symmetric structure may enhance crystallinity and stability, whereas the ortho isomer’s steric hindrance near the carbonyl group could reduce nucleophilic attack efficiency .

- Applications: Both isomers serve as intermediates in drug synthesis, but the para isomer is more commonly referenced in pharmaceutical databases (e.g., PharmaCompass lists 20+ synonyms for the para derivative ).

Halogenated Derivatives: Chloro-Substituted Analogues

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (Thermo Scientific, Product Code BTB09098DA ) introduces a chlorine substituent at the 3-position of the aryl ring.

- Synthetic Utility : Such derivatives are valuable in synthesizing halogen-rich scaffolds for bioactive molecules.

Complex Aryl Group Derivatives

- Steric Effects : The bulky substituent reduces accessibility to the carbonyl group, likely slowing reaction kinetics in substitution or condensation reactions.

- Applications : Such structures are niche intermediates in materials science or polycyclic drug development.

Branching in the Propanone Chain

2-Bromo-2-methylpropiophenone (synonym for 2-bromo-1-(2-methylphenyl)propan-1-one ) places both the bromine and a methyl group on the second carbon.

- Reactivity : The methyl group adjacent to bromine could influence elimination pathways, favoring dehydrohalogenation under basic conditions.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Challenges : Ortho-substituted derivatives like this compound face synthetic hurdles due to steric hindrance, requiring optimized conditions (e.g., polar solvents or elevated temperatures) for efficient reactions .

- Pharmaceutical Relevance : Para isomers dominate in drug patent filings, suggesting higher compatibility with industrial-scale synthesis .

- Safety Considerations : Brominated ketones generally require careful handling; chloro-substituted variants may pose additional toxicity risks .

Actividad Biológica

2-Bromo-1-o-tolyl-propan-1-one is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol. It is categorized as a brominated derivative of propiophenone, featuring a bromine atom at the second carbon of the propanone chain and an o-tolyl group linked to the first carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its unique reactivity profile.

Chemical Structure

The structural characteristics of this compound significantly influence its biological activity. The presence of the bromine atom enhances its electrophilic properties, while the o-tolyl group contributes to steric effects and electronic properties that can affect interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation, but its interaction with signaling molecules such as Ras proteins has been noted, which play a crucial role in cell growth and differentiation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Electrophilic Interactions : The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to altered function or signaling.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic processes, thereby affecting cellular functions.

- Modulation of Signaling Pathways : The compound's effects on Ras signaling pathways could lead to changes in cell growth and survival mechanisms.

Research Findings

A summary of significant findings from various studies on this compound is presented below:

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) ranging from 16 μg/mL to 64 μg/mL, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines showed that treatment with varying concentrations of this compound resulted in reduced cell viability and increased rates of apoptosis. Flow cytometry analysis revealed significant alterations in cell cycle distribution following treatment.

Q & A

Q. Table 1: Key Crystallographic Data for this compound Analogs

| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | P/c | 0.054 | 15.0 | |

| 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one | P | 0.042 | 18.7 |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Bromination Temperature | 60–80°C | Prevents over-bromination |

| Solvent Polarity (NBS) | CCl/CHCN | Balances reactivity and selectivity |

| Catalyst Loading (BPO) | 1–2 mol% | Maximizes radical initiation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.